

Structural Confirmation of Synthetic Geranyl Formate: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: *Geranyl formate*

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This guide provides a comparative analysis of synthetic **Geranyl formate** against its common isomers, neryl formate and citronellyl formate. The structural confirmation is detailed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **Geranyl formate** and its isomers. This data is essential for the unambiguous identification and differentiation of these closely related compounds.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Proton	Geranyl Formate (Predicted)	Neryl Formate (Predicted)	Citronellyl Formate (Predicted)
H-1	4.71 (d, J=7.0 Hz)	4.69 (d, J=7.0 Hz)	4.15 (t, J=6.5 Hz)
H-2	5.38 (t, J=7.0 Hz)	5.40 (t, J=7.0 Hz)	1.65-1.75 (m)
H-4	2.05-2.15 (m)	2.05-2.15 (m)	1.15-1.25 (m)
H-5	2.05-2.15 (m)	2.05-2.15 (m)	1.30-1.40 (m)
H-6	5.08 (t, J=7.0 Hz)	5.08 (t, J=7.0 Hz)	5.09 (t, J=7.0 Hz)
H-8	1.68 (s)	1.75 (s)	1.68 (s)
H-9	1.60 (s)	1.67 (s)	1.60 (s)
H-10	1.70 (s)	1.62 (s)	0.92 (d, J=6.5 Hz)
Formyl-H	8.05 (s)	8.05 (s)	8.04 (s)

Note: Experimental data for **Geranyl formate**, neryl formate, and citronellyl formate ^1H NMR is not readily available in public databases. The data presented here is based on predictive models and should be used as a reference.

Table 2: ^{13}C NMR Chemical Shift Data (ppm)

Carbon	Geranyl Formate	Neryl Formate (Predicted)	Citronellyl Formate
C-1	61.5	61.3	63.1
C-2	117.8	118.5	37.2
C-3	142.6	142.0	29.7
C-4	39.6	32.1	35.2
C-5	26.3	26.7	25.4
C-6	123.7	123.9	124.7
C-7	131.8	131.5	131.3
C-8	17.7	17.6	17.6
C-9	25.7	25.6	25.7
C-10	16.5	23.4	19.5
Formyl-C	161.2	161.3	161.4

Note: Some of the presented ^{13}C NMR data is from predictive models due to the limited availability of experimental spectra in public databases.[\[1\]](#)

Table 3: Key IR Absorption Bands (cm $^{-1}$)

Functional Group	Geranyl Formate	Neryl Formate (Predicted)	Citronellyl Formate
C=O Stretch (Ester)	1720-1725	1720-1740	~1725
C-O Stretch (Ester)	1150-1160	1100-1200	~1170
C=C Stretch	~1670	1640-1680	~1670
=C-H Stretch	~3020	~3020	~3020
C-H Stretch (alkane)	2850-2970	2850-2970	2850-2970

Note: The IR data for **Geranyl formate** and Citronellyl formate is based on experimental spectra.[2][3][4][5] The data for neryl formate is based on predicted values.[6]

Experimental Protocols

Synthesis of Geranyl Formate via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **Geranyl formate**.

Materials:

- Geraniol (1 equivalent)
- Formic acid (2 equivalents)
- Concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine geraniol and formic acid.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude **Geranyl formate** can be further purified by vacuum distillation.

NMR and IR Spectroscopy

NMR Spectroscopy:

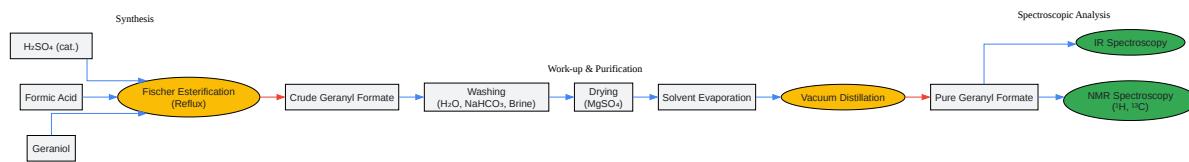
- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid product between two salt plates (e.g., NaCl or KBr) or use a liquid cell.
- Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

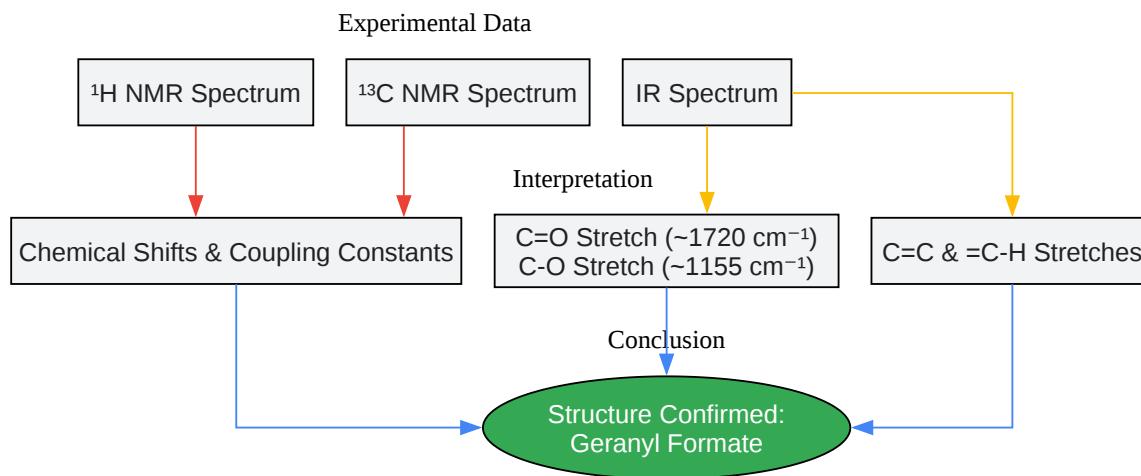
Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and structural confirmation of **Geranyl formate**.



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Caption: Synthesis and analysis workflow for **Geranyl formate**.



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Caption: Logic diagram for structural confirmation.

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